Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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Overview
Description
Pyrazolo[4,3-c]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]pyridines involves a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis
The synthesis of pyrazolo[4,3-c]pyridines involves iodine-mediated electrophilic cyclization and Suzuki cross-couplings .Scientific Research Applications
Synthesis and Chemical Properties
- Grošelj et al. (2015) developed a method for synthesizing 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, a compound related to Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, which could be useful for constructing a larger library of compounds for various applications (Grošelj et al., 2015).
- Dorn and Ozegowski (1982) focused on the synthesis of 4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine, which shares structural similarities with the compound . Their work provides insights into the chemical behaviors and potential rearrangements of similar compounds (Dorn & Ozegowski, 1982).
Potential Applications in Drug Development
- Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, suggesting potential applications in drug development and chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
- Samala et al. (2013) synthesized derivatives of this compound and evaluated them as inhibitors against Mycobacterium tuberculosis, highlighting its potential in developing novel therapeutics (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Chemical Structure and Stability
- Gubaidullin et al. (2014) studied the tautomerism and stability of a structurally related compound, providing insights into the chemical properties and stability of these types of compounds in different environments (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Antimicrobial Applications
- Elgemeie et al. (2017) synthesized novel derivatives of pyrazolo[4,3-c]pyridine and evaluated their antimicrobial properties, indicating potential applications in combating bacterial and fungal infections (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Pyrazolo[3,4-b]pyridine, a closely related compound, is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . For instance, a pyrazolo[3,4-b]pyridine derivative inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Molecular Mechanism
Related compounds have been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . These compounds inhibit TRKA, leading to the suppression of downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
benzyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)17-7-6-13-12(9-17)8-15-16-13/h1-5,8H,6-7,9-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYVAXIQTIQDEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741089 |
Source
|
Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-29-7 |
Source
|
Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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